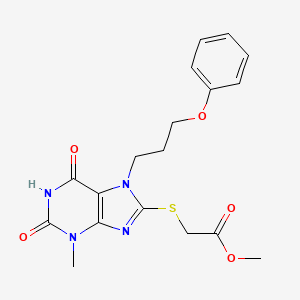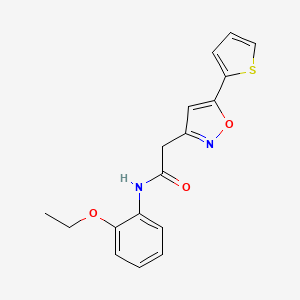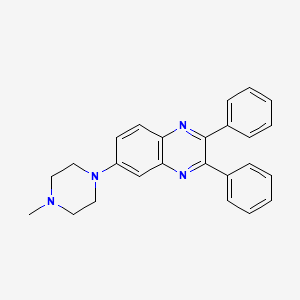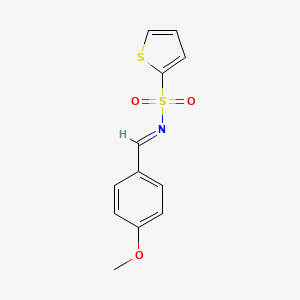
(E)-N-(4-Methoxybenzyliden)thiophen-2-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-methoxybenzylidene)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H11NO3S2 and its molecular weight is 281.34. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-methoxybenzylidene)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-methoxybenzylidene)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Anwendung: Forscher haben die Phasenumwandlungen von N-(4-Methoxybenzyliden)-4-butylanilin (MBBA) untersucht, wenn es in porösen Siliciumdioxidmaterialien eingeschlossen ist. Die Phasenumwandlungstemperatur von eingeschlossenem MBBA nimmt linear mit der inversen Porengröße ab, was Einblicke in das Verhalten von Flüssigkristallen in Nanometerporen liefert .
- Anwendung: Theoretische Untersuchungen haben die NLO-Eigenschaften von N-(4-Methoxybenzyliden)isonikotinohydrazon (INH) und seinen Derivaten untersucht. Das Verständnis ihres Ladungstransports und ihres NLO-Verhaltens hilft bei der Entwicklung effizienter optischer Materialien .
- Anwendung: Die Synthese und Charakterisierung von Ni(II)-Komplexen mit N-(4-Methoxybenzyliden)benzohydrazid (HL) liefern Einblicke in die Ligand-Metall-Wechselwirkungen. Einkristall-Röntgenstrukturen zeigen ihre Koordinationsgeometrien und Eigenschaften .
Flüssigkristallforschung
Nichtlineare optische Eigenschaften
Koordinationschemie
Eigenschaften
IUPAC Name |
(NE)-N-[(4-methoxyphenyl)methylidene]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-16-11-6-4-10(5-7-11)9-13-18(14,15)12-3-2-8-17-12/h2-9H,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHYNLJKEQHRBU-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2492029.png)
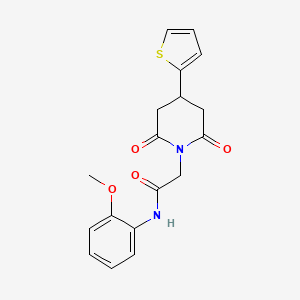
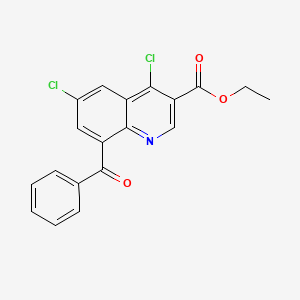


![5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2492036.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-chlorobenzamide](/img/structure/B2492037.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2492040.png)
![N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2492041.png)
![2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492043.png)
![ethyl 2-(2-{2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate](/img/structure/B2492044.png)
